3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluorobenzyl group, and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as sodium azide, alkyl halides, and thiols under specific reaction conditions like reflux or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydride). Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols .
Scientific Research Applications
3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-difluorobenzyl)sulfanyl]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a pyridinyl group instead of a propan-2-yloxyphenyl group.
(2,6-Difluorobenzyl)(3-fluorophenyl)sulfane: Contains a difluorobenzyl group and a fluorophenyl group but lacks the triazole ring.
Uniqueness
The uniqueness of 3-[(2,6-difluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H18F2N4OS |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18F2N4OS/c1-11(2)25-13-6-3-5-12(9-13)17-22-23-18(24(17)21)26-10-14-15(19)7-4-8-16(14)20/h3-9,11H,10,21H2,1-2H3 |
InChI Key |
DFPWMBMEGPTNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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